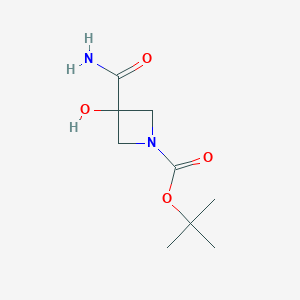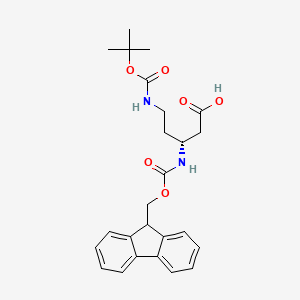
(R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps. The starting material is usually 3,5-diaminopentanoic acid. The first step involves the protection of the delta-amino group with the Boc group. This is achieved by reacting 3,5-diaminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
The next step involves the protection of the beta-amino group with the Fmoc group. This is done by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
化学反应分析
Types of Reactions
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in DMF. The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Coupling: Peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.
科学研究应用
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
作用机制
The mechanism of action of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for selective reactions at specific amino groups, facilitating the formation of peptide bonds. The compound does not have a direct biological target but is used to create peptides that can interact with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
- ®-N-Beta-Fmoc-N-delta-Boc-lysine
- ®-N-Beta-Fmoc-N-delta-Boc-ornithine
- ®-N-Beta-Fmoc-N-delta-Boc-arginine
Uniqueness
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is unique due to its specific structure, which includes two amino groups protected by different protective groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. Its structure also provides flexibility in designing peptides with specific properties and functions.
属性
分子式 |
C25H30N2O6 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
InChI 键 |
QBKSRKYSUKNAMY-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


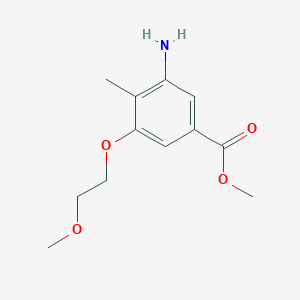

![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
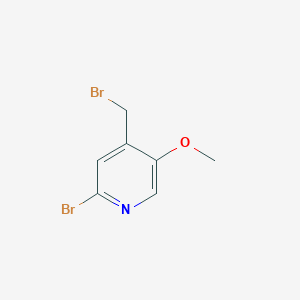
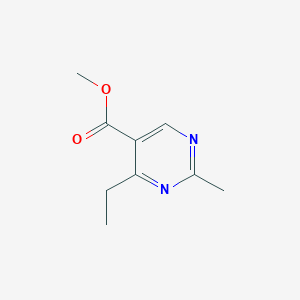

![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

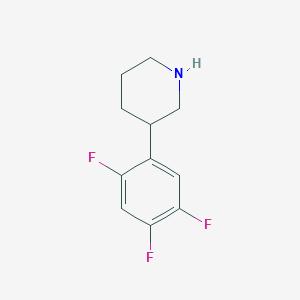
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
